4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine
Description
This compound features two 2,6-dimethylpyridin-4-yl groups connected via a flexible tripartite chain: a propoxy (O-linked) and a propyl (C-linked) bridge. While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest possible applications in receptor modulation or catalysis due to pyridine’s electron-rich nature .
Properties
IUPAC Name |
4-[3-[3-(2,6-dimethylpyridin-4-yl)propoxy]propyl]-2,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-15-11-19(12-16(2)21-15)7-5-9-23-10-6-8-20-13-17(3)22-18(4)14-20/h11-14H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWAQFSBBXHDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CCCOCCCC2=CC(=NC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylpyridine and 3-bromopropanol.
Formation of Intermediate: 2,6-dimethylpyridine is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form 3-(2,6-dimethylpyridin-4-yl)propoxypropane.
Final Coupling: The intermediate is then coupled with another equivalent of 2,6-dimethylpyridine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert any double bonds or carbonyl groups present in the compound to single bonds or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine or Pyrimidine Cores
Ciproxifan (Cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy)phenyl)ketone)
- Structure : Contains a phenyl-ketone group, imidazole ring, and propyloxy chain.
- Key Differences : Replaces pyridine with imidazole, introducing hydrogen-bonding capacity. The cyclopropyl-ketone group adds rigidity compared to the target compound’s flexible alkyl chains.
- Activity: A potent histamine H3 receptor antagonist (Ki = 0.5–1.9 nM) with high selectivity (>1,000-fold over other aminergic receptors). Enhances histamine turnover and promotes wakefulness in vivo .
- Hypothesized Contrast : The target compound’s pyridine rings may reduce H3 receptor affinity but improve interaction with metal ions or enzymes via nitrogen lone pairs.
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-5-methylpyrimidin-2,4-diones (Compounds 7–9)
- Structure : Pyrimidine-dione core with hydroxyl/hydroxymethyl substituents and a hydroxypropyl chain.
- Key Differences : Pyrimidine-dione introduces hydrogen-bonding sites and polarity, contrasting with the hydrophobic dimethylpyridine groups. The hydroxylated chain enhances hydrophilicity.
- Activity: Not explicitly stated, but pyrimidine-diones are often explored as enzyme inhibitors (e.g., thymidylate synthase) or antiviral agents .
- Hypothesized Contrast : The target compound’s lipophilic nature may favor blood-brain barrier penetration, unlike the polar pyrimidine-diones.
Pyridine Derivatives with Alkyl Substituents
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
- Structure : Pyridine ring with chloro, dimethoxymethyl, and hydroxymethyl groups.
- Key Differences : Smaller substituents (Cl, dimethoxymethyl) reduce steric hindrance compared to dimethylpyridine. The hydroxymethyl group adds polarity.
- Hypothesized Contrast : The target compound’s symmetrical dimethyl groups may stabilize π-π stacking interactions, enhancing binding to aromatic receptor pockets.
Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)
Biological Activity
4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine, commonly referred to as compound 865074-42-6, is a pyridine derivative with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H28N2O
- Molar Mass : 312.45 g/mol
- Density : 1.018 ± 0.06 g/cm³ (predicted)
- Boiling Point : 446.0 ± 45.0 °C (predicted)
- pKa : 7.67 ± 0.10 (predicted)
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in signaling pathways. The specific biological activity of this compound has not been extensively documented; however, its structural analogs suggest potential interactions with:
- Kinase Inhibition : Compounds with pyridine moieties have been shown to inhibit various kinases, which are crucial in cancer signaling pathways.
- Neurotransmitter Receptors : Pyridine derivatives can modulate the activity of neurotransmitter systems, including GABA and glutamate pathways.
In Vitro Studies
In vitro assays have demonstrated that related pyridine compounds exhibit significant activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Cell Proliferation Assays : Analogous compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating strong anti-proliferative effects.
Case Studies
-
Case Study on Kinase Inhibition :
A study investigating a series of benzamide derivatives found that certain pyridine-containing compounds effectively inhibited RET kinase activity. These findings suggest that similar mechanisms may be applicable to our compound of interest.Compound IC50 (µM) Target I-8 0.5 RET I-9 1.2 RET -
Neuropharmacological Effects :
Research into related pyridine derivatives has revealed their potential as modulators of GABA receptors, which could lead to anxiolytic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
